xanthohumol C

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

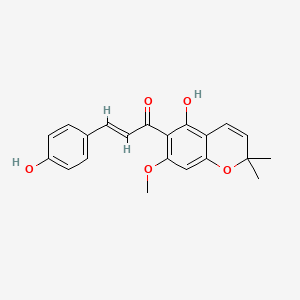

Xanthohumol C is a prenylated flavonoid derived from the female flowers of the hop plant (Humulus lupulus L.), which belongs to the family Cannabaceae . This compound is known for its potential pharmacological activities, including anti-inflammatory, anti-cancer, anti-oxidant, and anti-diabetic properties . This compound is a bitter-tasting compound and is part of the chalcone subclass of flavonoids .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of xanthohumol C typically involves the prenylation of chalcone precursors. The initial step of the biosynthesis starts from the sequential decarboxylative condensations of three malonyl-CoAs with p-coumaroyl-CoA derived from L-phenylalanine, via the Claisen-type cyclization at C-6/C-1 by a type III polyketide synthase . This process produces naringenin chalcone, which is then prenylated to form this compound .

Industrial Production Methods: Industrial production of this compound involves the extraction from hop plants. The compound is present at high levels in the glandular trichomes of the hop plant . The extraction process typically involves the use of solvents such as methanol or ethanol to isolate the compound from the plant material .

Chemical Reactions Analysis

Types of Reactions: Xanthohumol C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Scientific Research Applications

Xanthohumol C has a wide range of scientific research applications:

Mechanism of Action

Xanthohumol C exerts its effects through various molecular targets and pathways:

Anti-inflammatory Activity: It inhibits inflammation-inducing enzymes and reduces the production of pro-inflammatory cytokines.

Anti-cancer Activity: this compound induces apoptosis in cancer cells and inhibits DNA synthesis.

Antioxidant Activity: The compound scavenges reactive oxygen species, thereby preventing DNA damage due to oxidative stress.

Comparison with Similar Compounds

Xanthohumol C is unique among prenylated flavonoids due to its specific structure and biological activities. Similar compounds include:

Xanthohumol: The parent compound from which this compound is derived.

Desmethylxanthohumol: A precursor of most flavonoids found in hops.

Isoxanthohumol: Another prenylated flavonoid with similar biological activities.

This compound stands out due to its enhanced anti-cancer and anti-inflammatory properties compared to its analogues .

Biological Activity

Xanthohumol C (XNC), a minor prenylated flavonoid derived from hops (Humulus lupulus), has garnered attention due to its diverse biological activities, particularly in cancer treatment, neuroprotection, and anti-inflammatory effects. This article reviews the current research findings on the biological activity of this compound, highlighting its mechanisms of action, efficacy in various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a unique structure that includes a prenyl side chain linked to a chroman-like chalcone framework. This structural configuration is essential for its biological activities, differentiating it from other flavonoids such as xanthohumol (XN).

Anticancer Activity

Numerous studies have documented the anticancer properties of XNC, particularly its ability to induce apoptosis in various cancer cell lines.

- Induction of Apoptosis : XNC has been shown to induce apoptosis in canine leukemia and lymphoma cell lines (CLBL-1, CLB70, and GL-1) with IC50 values ranging from 0.5 to 8 μM. The compound primarily acts through mitochondrial pathways, leading to increased reactive oxygen species (ROS) production and downregulation of anti-apoptotic proteins such as Bcl-2 .

- Cell Growth Inhibition : In studies involving human breast cancer cells (MCF-7), XNC exhibited significant antiproliferative effects compared to XN and other hop extracts. The inhibition of cell growth was attributed to endoplasmic reticulum (ER) stress and alterations in cell adhesion mechanisms .

- Comparative Efficacy : While XNC demonstrated potent activity against certain cancer cell lines, its efficacy varied across different types. For instance, it was less effective than XN in some studies involving prostate and colon cancer cells .

Neuroprotective Effects

XNC has also been identified as a neuroprotective agent. Research indicates that it promotes neuroregeneration and protects neuronal cells from oxidative stress. For instance, a study highlighted its potential in enhancing neuronal precursor cell differentiation, suggesting applications in neurodegenerative diseases .

Anti-inflammatory Properties

In addition to its anticancer and neuroprotective effects, XNC exhibits anti-inflammatory activities. This includes the modulation of inflammatory pathways that could be beneficial in treating chronic inflammatory conditions.

Summary of Research Findings

The following table summarizes key findings regarding the biological activity of this compound:

Case Studies

- Canine Leukemia Study : A recent study demonstrated that XNC effectively reduced viability in canine leukemia cell lines through apoptosis induction mechanisms. The results indicated that combining XNC with existing therapies could enhance treatment outcomes for canine cancers .

- Human Breast Cancer Study : In an investigation focusing on MCF-7 cells, researchers utilized quantitative proteomics to analyze the effects of XNC treatment, revealing significant changes in protein expression associated with cell cycle regulation and apoptosis .

Properties

CAS No. |

189299-05-6 |

|---|---|

Molecular Formula |

C21H20O5 |

Molecular Weight |

352.4 g/mol |

IUPAC Name |

(E)-1-(5-hydroxy-7-methoxy-2,2-dimethylchromen-6-yl)-3-(4-hydroxyphenyl)prop-2-en-1-one |

InChI |

InChI=1S/C21H20O5/c1-21(2)11-10-15-17(26-21)12-18(25-3)19(20(15)24)16(23)9-6-13-4-7-14(22)8-5-13/h4-12,22,24H,1-3H3/b9-6+ |

InChI Key |

CVMUWVCGBFJJFI-RMKNXTFCSA-N |

SMILES |

CC1(C=CC2=C(C(=C(C=C2O1)OC)C(=O)C=CC3=CC=C(C=C3)O)O)C |

Isomeric SMILES |

CC1(C=CC2=C(C(=C(C=C2O1)OC)C(=O)/C=C/C3=CC=C(C=C3)O)O)C |

Canonical SMILES |

CC1(C=CC2=C(C(=C(C=C2O1)OC)C(=O)C=CC3=CC=C(C=C3)O)O)C |

Synonyms |

5''-hydroxy-6'',6''-dimethyldihydropyrano(2'',3''-b)-4,4'-dihydroxy-6'-methoxychalcone xanthohumol C |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.